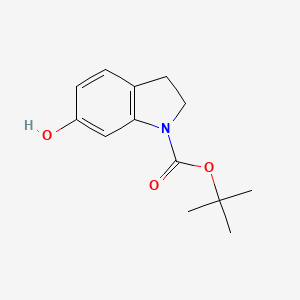

Tert-butyl 6-hydroxyindoline-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNCTPYZLPTVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697043 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957204-30-7 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tert-butyl 6-hydroxyindoline-1-carboxylate

Foreword: The Strategic Importance of Physical Property Characterization in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of molecular entities forms the bedrock of successful lead optimization and formulation. A molecule's physical properties are not mere data points; they are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a compound such as tert-butyl 6-hydroxyindoline-1-carboxylate, which belongs to the privileged indoline scaffold class, a thorough understanding of its physical characteristics is paramount.[1][2][3] This guide provides a comprehensive overview of the known physical properties of tert-butyl 6-hydroxyindoline-1-carboxylate and, more importantly, offers a detailed experimental framework for the determination of its key physical parameters. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this important synthetic intermediate.

Molecular Identity and Core Properties

Tert-butyl 6-hydroxyindoline-1-carboxylate is a synthetic organic compound featuring a bicyclic indoline core. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen makes it a stable and versatile intermediate in the synthesis of more complex molecules. The phenolic hydroxyl group at the 6-position offers a reactive handle for further functionalization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 235.28 g/mol | --INVALID-LINK-- |

| CAS Number | 957204-30-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK-- |

| Synonyms | 1-(tert-Butoxycarbonyl)-6-hydroxyindoline, tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | --INVALID-LINK-- |

Thermal Properties: Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. While the exact melting point of tert-butyl 6-hydroxyindoline-1-carboxylate is not widely published, it is expected to be a solid at room temperature. For comparison, similar N-Boc protected aromatic compounds, such as tert-butyl phenylcarbamate and tert-butyl (4-hydroxyphenyl)carbamate, exhibit melting points of 132-133 °C and 145-147 °C, respectively.[4]

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard capillary melting point apparatus.[5][6][7][8]

Instrumentation and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Tert-butyl 6-hydroxyindoline-1-carboxylate sample

-

Spatula

-

Mortar and pestle (optional, for fine powders)

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the compound onto a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 1-2 mm in height.

-

Instrument Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

-

Fine Powder: Using a fine powder ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, which is necessary for an accurate melting point determination.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. A systematic solubility analysis can also provide insights into the polarity and functional groups present in the molecule.

Predicted Solubility

Based on its structure, tert-butyl 6-hydroxyindoline-1-carboxylate is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is likely to have moderate solubility in less polar solvents like dichloromethane and ethyl acetate, and poor solubility in nonpolar solvents like hexane. Due to the presence of a phenolic hydroxyl group, it is expected to be soluble in aqueous base (e.g., 5% NaOH).

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determining the solubility of the compound in a range of common laboratory solvents.[9][10][11][12]

Materials:

-

Tert-butyl 6-hydroxyindoline-1-carboxylate

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10 mg of the compound into a series of labeled test tubes.

-

Solvent Addition: Add 1 mL of a solvent to the first test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Repeat: Repeat steps 2-5 for each of the selected solvents.

Interpretation of Results:

-

Solubility in Water: Indicates the presence of polar functional groups.

-

Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as the phenolic hydroxyl.

-

Solubility in 5% NaHCO₃: Indicates a strongly acidic functional group (less likely for a phenol, but a good confirmatory test).

-

Solubility in 5% HCl: Suggests the presence of a basic functional group (not expected for this compound).

-

Solubility in Organic Solvents: Provides a qualitative measure of the compound's polarity.

Caption: Decision tree for solubility testing.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm.

-

Indoline Protons (CH₂): Two triplets around 3.0-4.0 ppm.

-

Phenolic OH: A broad singlet, the chemical shift of which will be concentration-dependent.

-

Tert-butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (Boc): A signal around 150-155 ppm.

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Indoline Carbons (CH₂): Signals in the aliphatic region, typically 25-50 ppm.

-

Tert-butyl Carbonyl Carbon: A signal around 80 ppm.

-

Tert-butyl Methyl Carbons: A signal around 28 ppm.

Experimental Protocol for NMR Sample Preparation: [18][19][20][21][22]

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Filtering: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Infrared (IR) Spectroscopy

Predicted IR Absorptions:

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=O Stretch (Carbonyl of Boc group): A strong, sharp band around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenol and Ester): Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocol for Solid Sample FTIR (ATR or KBr Pellet): [23][24][25][26][27]

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum.

-

-

Potassium Bromide (KBr) Pellet:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder and acquire the spectrum.

-

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

[M+H]⁺: Expected at m/z 236.1281.

-

[M+Na]⁺: Expected at m/z 258.1100.

-

Fragmentation: Loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) are common fragmentation pathways.

Experimental Protocol for Mass Spectrometry Sample Preparation: [28][29][30][31][32]

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.

Applications in Drug Development

The indoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2][3] Derivatives of indoline have shown a wide range of biological activities, including:

Tert-butyl 6-hydroxyindoline-1-carboxylate serves as a key building block for accessing a variety of substituted indolines. The Boc-protected nitrogen allows for controlled reactions at other positions of the molecule, while the hydroxyl group can be used as a handle for introducing further diversity through etherification, esterification, or other coupling reactions. The ability to deprotect the nitrogen under acidic conditions provides a straightforward route to the free indoline, which can then be further functionalized. This versatility makes it a valuable starting material in the synthesis of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery projects.[33][34]

Safety and Handling

While a specific safety data sheet for tert-butyl 6-hydroxyindoline-1-carboxylate is not universally available, related compounds are known to cause skin and eye irritation.[35] Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

Tert-butyl 6-hydroxyindoline-1-carboxylate is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its known physical properties and, crucially, has detailed the experimental protocols necessary for a full and accurate characterization of the molecule. By following the methodologies outlined herein, researchers can generate the critical data needed to advance their research and development programs. The scientific integrity of any drug discovery effort relies on the quality of the foundational data, and the physical property characterization of key building blocks is a non-negotiable first step.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.ws [chem.ws]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. dovepress.com [dovepress.com]

- 15. tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate(354587-72-7) 1H NMR spectrum [chemicalbook.com]

- 16. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 957204-30-7 | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 18. organomation.com [organomation.com]

- 19. depts.washington.edu [depts.washington.edu]

- 20. sites.bu.edu [sites.bu.edu]

- 21. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. eng.uc.edu [eng.uc.edu]

- 25. jascoinc.com [jascoinc.com]

- 26. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 27. researchgate.net [researchgate.net]

- 28. biocompare.com [biocompare.com]

- 29. tecan.com [tecan.com]

- 30. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 31. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 32. organomation.com [organomation.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Tert-butyl 4-hydroxyindoline-1-carboxylate | C13H17NO3 | CID 53415318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 6-hydroxyindoline-1-carboxylate chemical structure

An In-Depth Technical Guide to tert-Butyl 6-hydroxyindoline-1-carboxylate

Introduction

tert-Butyl 6-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indoline core, a saturated analog of indole, is a prevalent scaffold in numerous biologically active molecules and natural products. The presence of a hydroxyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a versatile platform for synthetic modifications, making it a valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-butyl 6-hydroxyindoline-1-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of tert-butyl 6-hydroxyindoline-1-carboxylate consists of a bicyclic indoline ring system where a benzene ring is fused to a five-membered nitrogen-containing ring. A hydroxyl (-OH) group is substituted at the 6-position of the benzene ring, and a Boc protecting group is attached to the indoline nitrogen.

Systematic Name: tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | [1] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | SXNCTPYZLPTVSQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of tert-butyl 6-hydroxyindoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of tert-butyl 6-hydroxyindoline-1-carboxylate would be expected to show characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C=O stretching of the Boc carbonyl group would likely appear as a strong band around 1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 235. Subsequent fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

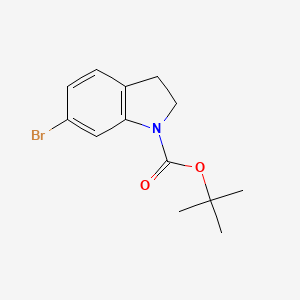

Synthesis of tert-Butyl 6-hydroxyindoline-1-carboxylate

The synthesis of tert-butyl 6-hydroxyindoline-1-carboxylate typically involves a multi-step process starting from a more readily available precursor, such as 6-hydroxyindole or a substituted aminophenol.

Synthetic Pathway Overview

A common strategy involves the reduction of 6-hydroxyindole to 6-hydroxyindoline, followed by the protection of the indoline nitrogen with a Boc group.

Caption: General synthetic scheme for tert-Butyl 6-hydroxyindoline-1-carboxylate.

Detailed Experimental Protocol

This protocol is a representative example based on standard organic synthesis methodologies.

Step 1: Reduction of 6-Hydroxyindole to 6-Hydroxyindoline

Rationale: The indole double bond needs to be reduced to form the indoline. Sodium cyanoborohydride is a suitable reducing agent for this transformation, often performed in an acidic medium.

Procedure:

-

Dissolve 6-hydroxyindole in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-hydroxyindoline.

Step 2: N-Boc Protection of 6-Hydroxyindoline

Rationale: The Boc group is introduced to protect the indoline nitrogen, preventing it from participating in subsequent reactions and increasing its solubility in organic solvents. Di-tert-butyl dicarbonate (Boc-anhydride) is the standard reagent for this purpose.

Procedure:

-

Dissolve the crude 6-hydroxyindoline in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 6-hydroxyindoline-1-carboxylate.

Applications in Drug Discovery and Organic Synthesis

The structural features of tert-butyl 6-hydroxyindoline-1-carboxylate make it a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

Role as a Synthetic Building Block

The hydroxyl group at the 6-position can be readily functionalized through various reactions such as etherification, esterification, or conversion to a triflate for cross-coupling reactions. The Boc-protected nitrogen allows for controlled reactions at other positions of the molecule. The Boc group can be easily removed under acidic conditions, revealing the secondary amine for further derivatization.

Precursor to Biologically Active Compounds

Indoline and its derivatives are known to exhibit a wide range of biological activities. The 6-hydroxyindoline scaffold is a key component in compounds targeting various receptors and enzymes. For example, derivatives of 6-hydroxyindole have been investigated as potential anticancer immunomodulators and inhibitors of tryptophan dioxygenase.[3] The indoline core is also present in a number of commercial drugs.[4]

Caption: Synthetic utility of tert-Butyl 6-hydroxyindoline-1-carboxylate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling tert-butyl 6-hydroxyindoline-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Use only in a well-ventilated area.[5][6] Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5]

In case of contact with skin, wash with plenty of soap and water.[5][6] If in eyes, rinse cautiously with water for several minutes.[5][6] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5][6]

Conclusion

tert-Butyl 6-hydroxyindoline-1-carboxylate is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its unique combination of a hydroxyl group for functionalization and a Boc-protected nitrogen for controlled reactivity makes it an ideal building block for the construction of complex and potentially bioactive compounds. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective utilization in research and development.

References

-

PubChem. tert-butyl 4-hydroxyindoline-1-carboxylate. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. tert-Butyl 6-hydroxyindoline-1-carboxylate | CymitQuimica [cymitquimica.com]

- 2. Tert-butyl 4-hydroxyindoline-1-carboxylate | C13H17NO3 | CID 53415318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxyindole = 99.0 GC 2380-86-1 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. aksci.com [aksci.com]

Tert-butyl 6-hydroxyindoline-1-carboxylate CAS number 957204-30-7

An In-depth Technical Guide to Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7)

Executive Summary

Tert-butyl 6-hydroxyindoline-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a privileged indoline scaffold with two key functional groups: a phenolic hydroxyl group amenable to diverse chemical transformations and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which allows for controlled, regioselective reactions. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical properties, a robust synthesis protocol, analytical characterization methods, and its strategic applications as a versatile intermediate. We delve into the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.

Introduction and Strategic Importance

The indoline core is a fundamental structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a hydroxyl group at the 6-position of this scaffold opens a gateway for extensive derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The two primary functional handles of this molecule serve distinct but complementary purposes:

-

The Boc Protecting Group: The tert-butoxycarbonyl group is one of the most common nitrogen-protecting groups in organic synthesis. Its function here is critical; it deactivates the indoline nitrogen, preventing it from undergoing undesired side reactions (e.g., oxidation, N-alkylation) while transformations are performed elsewhere on the molecule. Its key advantage is its stability under a wide range of conditions and its clean, selective removal under acidic conditions.

-

The Phenolic Hydroxyl Group: The hydroxyl group at the 6-position is a versatile reaction site. It can be alkylated to form ethers, acylated to form esters, or converted into a triflate, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This flexibility is paramount for creating libraries of analogs for biological screening.

Caption: Key structural features of the title compound.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Chemical Properties

The following table summarizes the key computed and reported properties for Tert-butyl 6-hydroxyindoline-1-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 957204-30-7 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| Appearance | Solid powder | [3][2] |

| Purity | Commonly available at >95% to >98% | [3] |

| IUPAC Name | tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | [2] |

| Synonyms | 1-(tert-Butoxycarbonyl)-6-hydroxyindoline; tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | [2] |

| InChI Key | SXNCTPYZLPTVSQ-UHFFFAOYSA-N | [2] |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data from structurally related compounds and suppliers indicate a consistent hazard profile.[4][5] Researchers should handle this chemical with the appropriate precautions.

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 | |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [4] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [4] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 | [5] |

Core Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[4][7]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation of the phenolic group.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and common laboratory-scale approach involves the N-protection of commercially available 6-hydroxyindoline. This method is reliable, high-yielding, and utilizes standard laboratory reagents.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by NMR and Mass Spectrometry.

Reagents & Equipment:

-

6-Hydroxyindoline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or DIPEA (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 6-hydroxyindoline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Causality: Anhydrous solvent is crucial to prevent hydrolysis of the Boc anhydride. Nitrogen atmosphere protects the electron-rich phenol and amine from oxidative side reactions.

-

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizes side product formation, and ensures the stability of the Boc anhydride.

-

-

Addition of Base and Reagent: Add triethylamine (1.2 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

-

Causality: Triethylamine acts as a base to neutralize the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the product. Slow addition of Boc₂O maintains temperature control.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

Causality: Bringing the reaction to room temperature ensures it proceeds to completion. The extended timeframe is typical for ensuring high conversion for Boc protections.

-

-

Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting material.

-

Causality: TLC provides a quick and effective way to validate reaction completion, preventing premature work-up or unnecessary reaction time.

-

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Causality: Washing removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc).

-

Causality: The product is moderately polar. A hexanes/EtOAc system provides good separation from non-polar impurities (like residual Boc₂O) and more polar baseline impurities. The gradient elution ensures a sharp separation and efficient recovery of the pure compound.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford Tert-butyl 6-hydroxyindoline-1-carboxylate as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. While specific spectra for this CAS number are not available in the provided search results, the expected data can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

-

¹H NMR (Proton NMR):

-

Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm.[9]

-

Indoline Protons: The aliphatic protons on the indoline ring (at C2 and C3) will appear as triplets, typically in the δ 3.0-4.0 ppm range.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-7.5 ppm) and will show a distinct splitting pattern based on their positions relative to the hydroxyl and indoline fusion points.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH proton will be visible, the chemical shift of which is concentration and solvent dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

-

¹³C NMR (Carbon NMR):

-

Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group (~δ 80 ppm) and one for the three equivalent methyl carbons (~δ 28 ppm).[8][9] The carbonyl carbon will appear further downfield (~δ 153-155 ppm).

-

Indoline & Aromatic Carbons: Signals corresponding to the aliphatic and aromatic carbons of the indoline core will be present in their respective expected regions.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 236.1, [M+Na]⁺ at m/z 258.1, or [M+K]⁺ at m/z 274.1.

-

Fragmentation: A characteristic fragmentation pattern would be the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the molecular ion.

-

Strategic Applications in Synthesis

The true value of Tert-butyl 6-hydroxyindoline-1-carboxylate lies in its potential as a versatile intermediate for constructing more complex molecular architectures. The orthogonal nature of its functional groups allows for a planned, stepwise synthesis.

Caption: Potential synthetic transformations of the title compound.

-

Modification of the Hydroxyl Group: The phenolic hydroxyl is the most accessible site for initial modifications.

-

Etherification: Reaction with an alkyl halide under basic conditions (e.g., K₂CO₃, Cs₂CO₃ in acetone or DMF) yields 6-alkoxyindoline derivatives. This is a common strategy to modulate lipophilicity and introduce side chains that can interact with biological targets.

-

Cross-Coupling: The hydroxyl group can be converted to a triflate (using triflic anhydride), a highly effective leaving group. This triflate intermediate can then participate in a wide array of palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, or alkyl groups at the 6-position, dramatically increasing molecular complexity.

-

-

Modification of the Indoline Nitrogen:

-

Deprotection: The Boc group is typically removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. This reaction is usually fast and clean, yielding the free secondary amine, 6-hydroxyindoline, as a salt.

-

N-Functionalization: The newly exposed nitrogen can then be functionalized through N-alkylation, N-arylation, acylation, or reductive amination, allowing for the introduction of another point of diversity.

-

This dual functionality makes Tert-butyl 6-hydroxyindoline-1-carboxylate a powerful platform for building libraries of compounds for screening in oncology, neuroscience, and infectious disease research programs.

References

-

tert-Butyl 6-hydroxyindoline-1-carboxylate (1 x 1 g) - Reagentia. Reagentia. [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. Nature. [Link]

-

Tert-butyl 4-hydroxyindoline-1-carboxylate | C13H17NO3 | CID 53415318 - PubChem. National Center for Biotechnology Information. [Link]

-

Supporting Information - Various NMR Spectra. Indian Academy of Sciences. [Link]

-

Syntheses and NMR spectra - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. tert-Butyl 6-hydroxyindoline-1-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 2. tert-Butyl 6-hydroxyindoline-1-carboxylate | CymitQuimica [cymitquimica.com]

- 3. tert-Butyl 6-hydroxyindoline-1-carboxylate, CasNo.957204-30-7 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

1H NMR spectrum of Tert-butyl 6-hydroxyindoline-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 6-hydroxyindoline-1-carboxylate

Abstract

Tert-butyl 6-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unambiguous structural confirmation is paramount for the synthesis of complex target molecules. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the primary analytical technique for this purpose, providing precise information on the molecular structure. This technical guide offers a comprehensive analysis of the ¹H NMR spectrum of Tert-butyl 6-hydroxyindoline-1-carboxylate, detailing the theoretical basis for signal assignment, a validated experimental protocol, and a systematic workflow for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's spectral characteristics.

Molecular Structure and Proton Environments

The foundational step in interpreting any NMR spectrum is to understand the molecule's structure and identify all chemically non-equivalent protons. Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) possesses a rigid bicyclic core with several distinct proton environments, each influenced by neighboring functional groups.[1][2] The tert-butoxycarbonyl (Boc) protecting group, the aliphatic protons of the dihydropyrrole ring, the aromatic protons on the benzene ring, and the phenolic hydroxyl proton all give rise to characteristic signals.

The diagram below illustrates the unique proton environments of the molecule, which form the basis for the subsequent spectral analysis.

Caption: Molecular structure and key proton environments.

Theoretical ¹H NMR Spectral Analysis

The chemical shift (δ), multiplicity, and integration of each signal are dictated by the electronic environment of the corresponding protons.[3] A thorough analysis allows for the complete assignment of the spectrum.

The Tert-butoxycarbonyl (Boc) Group Protons

The most unmistakable feature in the spectrum is the signal from the Boc group.[4]

-

Integration and Multiplicity: The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They have no adjacent protons, so their signal appears as a sharp, intense singlet.[5]

-

Chemical Shift: These protons are purely aliphatic and are shielded. Their signal is consistently found in the upfield region of the spectrum, typically between δ 1.4-1.6 ppm .[6][7] Its high integration value (9H) and singlet nature make it an excellent diagnostic peak for confirming the presence of the Boc protecting group.[4]

**2.2 The Indoline Aliphatic Protons (C2-H₂ and C3-H₂) **

The two methylene groups in the five-membered ring constitute the aliphatic portion of the indoline core.

-

Multiplicity and Coupling: The protons on C2 are adjacent to the two protons on C3, and vice versa. This vicinal coupling results in a characteristic splitting pattern. According to the n+1 rule, the C2 protons will split the C3 signal into a triplet, and the C3 protons will split the C2 signal into a triplet.[8] The typical aliphatic three-bond coupling constant (³JHH) is in the range of 6-8 Hz.[9]

-

Chemical Shift: The C2 protons are adjacent to the nitrogen atom of the carbamate. The electron-withdrawing nature of the carbamate deshields these protons, shifting their signal downfield relative to the C3 protons. The C2 protons are expected around δ 3.9-4.1 ppm . The C3 protons are further from the nitrogen and thus appear more upfield, typically around δ 2.9-3.1 ppm .[10]

The Aromatic Protons (C4-H, C5-H, and C7-H)

The benzene ring contains three protons, whose chemical shifts and multiplicities are influenced by the ortho, meta, and para relationships between them and the electronic effects of the substituents (the hydroxyl group and the fused ring).[11][12] The aromatic region for this compound is generally expected between δ 6.5-7.5 ppm .

-

H-7: This proton is ortho to the electron-donating nitrogen atom and meta to the electron-donating hydroxyl group. It has only one ortho neighbor (H-5 is too far for significant coupling). Therefore, it is expected to appear as a doublet.

-

H-5: This proton is ortho to the hydroxyl group and meta to H-7. It is coupled to H-4 (meta coupling, small J) and H-7 (meta coupling, small J). However, a more detailed analysis of similar structures often shows it as a doublet of doublets.

-

H-4: This proton is ortho to the C-5 proton and meta to the hydroxyl group. It is coupled to H-5, appearing as a doublet.

The Hydroxyl Proton (C6-OH)

The signal for the phenolic hydroxyl proton is often variable.

-

Chemical Shift and Appearance: Its chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding.[13] It typically appears as a broad singlet. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal becomes sharper and appears further downfield. In CDCl₃, it may be a broader signal at a lower chemical shift.

-

Exchange: This proton can undergo chemical exchange with trace amounts of water in the deuterated solvent, which also contributes to its broadness. It typically does not show coupling to other protons.[14]

Tabulated Summary of Expected Spectral Data

The following table provides a consolidated prediction of the ¹H NMR spectrum for Tert-butyl 6-hydroxyindoline-1-carboxylate, typically observed in CDCl₃ at 400 MHz.

| Proton Label | Integration | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Boc Group | 9H | Singlet (s) | ~ 1.50 | Shielded aliphatic protons with no neighbors.[6] |

| H-3 | 2H | Triplet (t) | ~ 3.00 | Aliphatic CH₂, coupled to H-2. |

| H-2 | 2H | Triplet (t) | ~ 4.05 | Aliphatic CH₂ adjacent to N-carbamate, deshielded. |

| H-4 | 1H | Doublet (d) | ~ 6.65 | Aromatic proton, ortho coupling to H-5. |

| H-5 | 1H | Doublet of Doublets (dd) | ~ 6.75 | Aromatic proton, meta to two different environments. |

| H-7 | 1H | Doublet (d) | ~ 7.10 | Aromatic proton, influenced by adjacent N. |

| OH | 1H | Broad Singlet (br s) | Variable | Exchangeable phenolic proton.[13] |

Experimental Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. This protocol is based on established best practices for small organic molecules.[15]

Materials and Reagents

-

Tert-butyl 6-hydroxyindoline-1-carboxylate sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

-

5 mm NMR tubes (clean and dry)

-

Glass Pasteur pipette and bulb

-

Small plug of glass wool

-

Vial for sample dissolution

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified solid sample into a clean, dry vial.[16][17]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[15][16] Gently swirl or vortex the vial until the sample is completely dissolved.

-

Filtration: To ensure a homogenous magnetic field (good shimming), all particulate matter must be removed. Tightly pack a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.[18]

-

Transfer: Filter the solution through the glass wool-plugged pipette directly into the NMR tube. The final sample depth should be approximately 4-5 cm.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.

NMR Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Data Interpretation Workflow

A systematic approach is essential for accurately interpreting the acquired spectrum and confirming the structure.

Caption: Logical workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of Tert-butyl 6-hydroxyindoline-1-carboxylate provides a rich set of distinct, well-resolved signals that collectively serve as a definitive fingerprint for its molecular structure. The characteristic 9H singlet of the Boc group, the coupled triplets of the indoline aliphatic protons, and the specific pattern of the three aromatic protons provide unambiguous evidence for the compound's identity and purity. By following the rigorous experimental and interpretive protocols outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the critical quality control and structural verification required in the fields of chemical synthesis and drug discovery.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Sun, H., et al. (2014). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. ResearchGate. Retrieved from [Link]

-

Fernández-de-Alba, C., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Retrieved from [Link]

-

Orton, H. W., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

School of Chemistry, Food and Pharmacy, University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Chemguides. (2020). 1H NMR: Structural Elucidation III. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of N-Boc carbamates. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

ResearchGate. (n.d.). One-dimensional 1 H NMR spectra showing aromatic proton regions.... Retrieved from [Link]

-

University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra showing the region for aromatic and hydroxy proton.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Coupling in 1H NMR. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

MacMillan, D. (n.d.). ¹H NMR spectra of aromatic compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

Sources

- 1. 957204-30-7 | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 2. tert-Butyl 6-hydroxyindoline-1-carboxylate | CymitQuimica [cymitquimica.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 11. amherst.edu [amherst.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 6-hydroxyindoline-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 6-hydroxyindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of ¹³C NMR spectroscopy for the structural elucidation of this molecule. We will explore the influence of the N-Boc protecting group and the hydroxyl substituent on the chemical shifts of the indoline core, present a detailed, field-proven experimental protocol for data acquisition, and offer an in-depth interpretation of the predicted spectrum. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for analysis, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Tert-butyl 6-hydroxyindoline-1-carboxylate

Tert-butyl 6-hydroxyindoline-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic scaffold is a common feature in a variety of biologically active compounds. The presence of a hydroxyl group offers a reactive handle for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of controlling the reactivity of the indoline nitrogen.

Accurate structural confirmation is paramount in multi-step organic synthesis. ¹³C NMR spectroscopy is one of the most powerful, non-destructive techniques for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[1] Each chemically non-equivalent carbon atom in the structure produces a distinct signal in the spectrum, offering direct insight into the molecular framework.[2] This guide will serve as a detailed roadmap for acquiring and interpreting the ¹³C NMR spectrum of this important synthetic intermediate.

Foundational Principles: Understanding Substituent Effects

The chemical shift of a given carbon atom in ¹³C NMR is highly sensitive to its local electronic environment.[3] In Tert-butyl 6-hydroxyindoline-1-carboxylate, the indoline core is functionalized with two key groups that significantly perturb the electron distribution and, consequently, the ¹³C chemical shifts compared to the parent indoline structure.

-

The N-Boc Group: The nitrogen atom of the indoline ring is part of a carbamate functional group. The carbonyl carbon of the Boc group is electron-deficient due to the adjacent electronegative oxygen atoms and will therefore appear significantly downfield. The nitrogen atom, while still capable of some electron donation into the aromatic ring, has its lone pair delocalized onto the adjacent carbonyl group. This reduces its electron-donating capacity into the benzene ring compared to an unprotected indoline.[4]

-

The 6-Hydroxy Group: The hydroxyl group (-OH) on the aromatic ring is a strong electron-donating group through resonance. The oxygen atom's lone pairs can delocalize into the benzene ring, increasing the electron density at the ortho and para positions (C5 and C7). This increased electron density results in greater shielding and an upfield shift (lower ppm value) for these carbons. The carbon directly attached to the oxygen (C6, the ipso-carbon) will be significantly deshielded and shifted downfield due to the electronegativity of the oxygen atom.[5]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol is designed to yield an unambiguous spectrum for structural verification.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following best practices is essential for obtaining sharp, well-resolved signals.[6]

-

Analyte Purity: Ensure the Tert-butyl 6-hydroxyindoline-1-carboxylate sample is of high purity, free from residual solvents or other contaminants which could introduce extraneous peaks.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for nonpolar to moderately polar organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.6 mL of CDCl₃ is recommended.[7][8] This ensures a good signal-to-noise ratio can be achieved in a reasonable timeframe.

-

Sample Dissolution: Prepare the sample in a clean, dry vial before transferring it to the NMR tube.[7] This allows for effective mixing and ensures complete dissolution. Use a glass Pasteur pipette with a cotton wool plug to filter the solution into a high-quality 5 mm NMR tube, removing any particulate matter.[8]

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference standard, with its signal defined as 0.0 ppm. The CDCl₃ solvent peak can also be used as a secondary reference.[7]

Data Acquisition

The following parameters are typical for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 or 500 MHz spectrometer.

-

Experiment 1: Proton-Decoupled ¹³C Spectrum (zgpg30)

-

Purpose: To obtain a spectrum showing each unique carbon as a single peak, simplifying the spectrum and revealing the total number of non-equivalent carbons.[1]

-

Pulse Program: A standard 30° pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).[9]

-

Spectral Width (SW): 0 to 220 ppm. This range covers virtually all carbon environments in typical organic molecules.[3]

-

Relaxation Delay (D1): 2 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.

-

Number of Scans (NS): 1024 to 2048 scans. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[8]

-

Temperature: 298 K (25 °C).

-

-

Experiment 2: DEPT-135 Spectrum

-

Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[10][11] This is crucial for assigning the aliphatic carbons of the indoline ring and the tert-butyl group.

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters: Use similar SW, D1, and NS as the standard ¹³C experiment for optimal results.

-

-

Experiment 3: DEPT-90 Spectrum (Optional but Recommended)

The relationship between these experiments is crucial for a complete analysis.

Spectral Interpretation: Decoding the Molecular Structure

Based on established substituent effects and data from analogous structures, a predicted ¹³C NMR spectrum for Tert-butyl 6-hydroxyindoline-1-carboxylate in CDCl₃ has been generated. The following table summarizes the expected chemical shifts and provides a detailed rationale for each assignment.

Predicted Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal | Rationale for Assignment |

| C=O | ~154.0 | Absent | Absent | Quaternary Carbonyl: Carbamate carbonyls are deshielded and typically appear in the 150-160 ppm range.[12] As a quaternary carbon, it will be absent in all DEPT spectra. |

| C6 | ~152.5 | Absent | Absent | Ipso-Carbon to -OH: The carbon directly bonded to the highly electronegative oxygen of the hydroxyl group is strongly deshielded, shifting it significantly downfield. |

| C7a | ~145.0 | Absent | Absent | Aromatic Bridgehead: This carbon is adjacent to the carbamate nitrogen. The reduced electron-donating ability of the N-Boc group results in a downfield shift compared to unsubstituted indoline. |

| C3a | ~132.0 | Absent | Absent | Aromatic Bridgehead: This quaternary carbon is part of the aromatic system and its shift is influenced by the fusion of the five-membered ring. |

| C4 | ~126.5 | Positive | Positive | Aromatic Methine (CH): A standard aromatic CH signal. DEPT-90 confirms it is a methine carbon. |

| C5 | ~113.0 | Positive | Positive | Aromatic Methine (CH): This carbon is ortho to the electron-donating -OH group, causing significant shielding and a pronounced upfield shift. |

| C7 | ~108.0 | Positive | Positive | Aromatic Methine (CH): This carbon is also ortho to the -OH group, resulting in a strong shielding effect and an upfield shift. |

| Cq (Boc) | ~80.5 | Absent | Absent | Quaternary Boc Carbon: The quaternary carbon of the tert-butyl group, bonded to an oxygen atom, appears in this characteristic downfield region.[13] |

| C2 | ~48.0 | Negative | Absent | Aliphatic Methylene (CH₂): This CH₂ group is adjacent to the nitrogen atom, causing a moderate downfield shift. The DEPT-135 spectrum will show a negative signal, confirming it as a methylene carbon. |

| C3 | ~29.0 | Negative | Absent | Aliphatic Methylene (CH₂): A typical aliphatic CH₂ carbon. Its negative signal in the DEPT-135 spectrum confirms its identity. |

| CH₃ (Boc) | ~28.5 | Positive | Absent | Methyl Carbons (CH₃): The three equivalent methyl carbons of the tert-butyl group give rise to a single, typically intense, positive signal in this region.[14] |

Conclusion

The ¹³C NMR analysis, when combined with DEPT experiments, provides an unequivocal method for the structural confirmation of Tert-butyl 6-hydroxyindoline-1-carboxylate. By understanding the predictable electronic effects of the N-Boc and 6-hydroxy substituents, each carbon in the molecule can be confidently assigned. The workflow presented in this guide, from meticulous sample preparation to multi-pulse sequence acquisition and logical interpretation, represents a robust, self-validating system for analysis. This approach ensures a high degree of confidence in the structural identity of this and other related synthetic intermediates, which is a critical requirement in the rigorous environment of drug discovery and development.

References

-

CASCADE - Colorado State University . (n.d.). Paton Research Group. Retrieved December 30, 2025, from [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute . (n.d.). Anasazi Instruments. Retrieved December 30, 2025, from [Link]

-

t-Butyl group towers over other 1H resonances . (2008, July 7). ACD/Labs. Retrieved December 30, 2025, from [Link]

-

NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved December 30, 2025, from [Link]

-

Sample Preparation . (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved December 30, 2025, from [Link]

-

NMR Predict . (n.d.). Mestrelab Research. Retrieved December 30, 2025, from [Link]

-

NMR Prediction . (n.d.). ACD/Labs. Retrieved December 30, 2025, from [Link]

-

chemical shift of carbamate . (2024). Reddit. Retrieved December 30, 2025, from [Link]

-

13C NMR of the reaction of 13C-labeled CO2 with... . (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . (2020). MDPI. Retrieved December 30, 2025, from [Link]

-

Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase . (1976). PubMed. Retrieved December 30, 2025, from [Link]

-

DEPT 13C NMR Spectroscopy . (n.d.). Fiveable. Retrieved December 30, 2025, from [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

-

13C NMR spectroscopy of indole derivatives . (1987). Semantic Scholar. Retrieved December 30, 2025, from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy . (2022, October 7). YouTube. Retrieved December 30, 2025, from [Link]

-

DEPT: A tool for 13C peak assignments . (2015, November 19). Nanalysis. Retrieved December 30, 2025, from [Link]

-

Predict 13C carbon NMR spectra . (n.d.). NMRDB.org. Retrieved December 30, 2025, from [Link]

-

CASPRE - 13C NMR Predictor . (n.d.). CASPRE. Retrieved December 30, 2025, from [Link]

-

12.12: ¹³C NMR Spectroscopy and DEPT . (2020, May 30). Chemistry LibreTexts. Retrieved December 30, 2025, from [Link]

-

13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones . (n.d.). Indian Academy of Sciences. Retrieved December 30, 2025, from [Link] -

Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles . (2007). PubMed. Retrieved December 30, 2025, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . (2025, February 22). YouTube. Retrieved December 30, 2025, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift . (n.d.). Retrieved December 30, 2025, from [Link]

-

a guide to 13c nmr chemical shift values . (2015). Compound Interest. Retrieved December 30, 2025, from [Link]

-

interpreting C-13 NMR spectra . (n.d.). Chemguide. Retrieved December 30, 2025, from [Link]

-

How to predict the 13C NMR spectrum of a compound . (2017, November 28). YouTube. Retrieved December 30, 2025, from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. bhu.ac.in [bhu.ac.in]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CASPRE [caspre.ca]

- 7. Download NMR Predict - Mestrelab [mestrelab.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Visualizer loader [nmrdb.org]

- 10. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. reddit.com [reddit.com]

- 13. benchchem.com [benchchem.com]

- 14. acdlabs.com [acdlabs.com]

A Technical Guide to the Mass Spectrometry of Tert-butyl 6-hydroxyindoline-1-carboxylate

This guide provides an in-depth technical framework for the analysis of Tert-butyl 6-hydroxyindoline-1-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a predictive analysis of the molecule's behavior in a mass spectrometer, explaining the rationale behind methodological choices, and presenting a complete, self-validating workflow for its characterization and quantification.

Introduction and Molecular Overview

Tert-butyl 6-hydroxyindoline-1-carboxylate is a heterocyclic building block crucial in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure comprises three key features that dictate its analytical behavior: a polar 6-hydroxyindoline core, a lipophilic and thermolabile tert-butoxycarbonyl (Boc) protecting group, and a secondary amine integrated within the bicyclic system. Accurate characterization of this molecule is essential for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, especially when coupled with liquid chromatography, stands as the premier technique for this purpose due to its unparalleled sensitivity and specificity.[1][2]

Table 1: Molecular Properties of Tert-butyl 6-hydroxyindoline-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [CymitQuimica] |

| Molecular Weight | 235.28 g/mol | [3] |

| Exact Mass | 235.12084 Da | [3] |

| Structure |  | PubChem |

Ionization Strategy: Electrospray Ionization (ESI)

The structure of Tert-butyl 6-hydroxyindoline-1-carboxylate is ideally suited for positive-mode Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for determining the intact molecular weight.[4][5]

-

Rationale for Positive ESI: The indoline nitrogen, although part of a carbamate, retains sufficient basicity to be readily protonated. The analysis is typically conducted in an acidic mobile phase (e.g., containing 0.1% formic acid), which ensures the analyte is already in a protonated state in solution, promoting a strong [M+H]⁺ signal.[6][7] This approach is standard for nitrogen-containing drug molecules.[7]

The ionization process can be visualized as a sequence of steps: droplet formation, desolvation, and finally, the generation of gas-phase ions.[8]

References

- 1. clinicalpub.com [clinicalpub.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Tert-butyl 4-hydroxyindoline-1-carboxylate | C13H17NO3 | CID 53415318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of Tert-butyl 6-hydroxyindoline-1-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Tert-butyl 6-hydroxyindoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to accurately assess the solubility profile of this compound, a critical parameter for reaction optimization, purification, and formulation development. This guide combines theoretical insights with practical, step-by-step methodologies to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1] For a synthetic intermediate like Tert-butyl 6-hydroxyindoline-1-carboxylate, understanding its solubility in various organic solvents is paramount. It directly influences:

-

Reaction Kinetics: Ensuring reactants are in the same phase for efficient molecular collision.

-

Process Optimization: Selecting appropriate solvents for reaction setup, workup, and extraction.

-

Purification Strategies: Developing effective crystallization or chromatographic purification methods.

-

Formulation Development: For final active pharmaceutical ingredients (APIs), solubility governs bioavailability and dosage form design.

This guide will first deconstruct the molecular features of Tert-butyl 6-hydroxyindoline-1-carboxylate to predict its solubility behavior before outlining a rigorous experimental plan to determine it empirically.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] Let's analyze the structure of Tert-butyl 6-hydroxyindoline-1-carboxylate to predict its behavior.

Chemical Structure:

Image of the chemical structure of Tert-butyl 6-hydroxyindoline-1-carboxylate should be inserted here.

Key Structural Features:

-

Indoline Core: A bicyclic aromatic amine derivative, which is largely nonpolar.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for interaction with polar solvents.

-

Tert-butoxycarbonyl (Boc) Protecting Group: This is a bulky, nonpolar group. While the carbonyl oxygen can act as a hydrogen bond acceptor, the large tert-butyl moiety increases the lipophilic (nonpolar) character of the molecule, which can reduce solubility in highly polar solvents like water but may enhance it in moderately polar or nonpolar organic solvents.[3]

-

Carbamate Linkage: The -N-C(=O)-O- linkage introduces polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.

Predicted Solubility Profile:

Based on this hybrid structure, a nuanced solubility profile is expected:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are likely to be excellent solvents. They are polar enough to interact with the hydroxyl and carbamate groups but can also accommodate the nonpolar regions of the molecule.

-

Moderate to Good Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the hydroxyl group, making them effective solvents.[4] However, solubility may decrease as the alkyl chain of the alcohol increases due to a decrease in solvent polarity.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform should be reasonably good solvents, capable of dissolving moderately polar compounds.

-

Low Solubility in Nonpolar Solvents: Solvents such as hexanes, cyclohexane, and toluene are unlikely to be effective. The polar functional groups will prevent dissolution in these highly nonpolar environments.[4]

-

Poor Solubility in Water: Despite the presence of a hydrogen-bonding hydroxyl group, the large nonpolar surface area contributed by the indoline core and the bulky Boc group will likely render the compound poorly soluble in water.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When determining solubility, it is crucial to differentiate between two concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium.[5][6] This value is intrinsic to the compound in its most stable solid form. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

-

Kinetic Solubility: This is often measured in high-throughput screening. It is the concentration at which a compound, typically dissolved first in a strong organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[8][9] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated or amorphous precipitates.[6]

For process chemistry and formulation, thermodynamic solubility is the more relevant and reliable parameter. This guide focuses exclusively on its determination.

Experimental Protocol for Solubility Determination

The following section provides a detailed, self-validating protocol for both qualitative screening and quantitative measurement of the thermodynamic solubility of Tert-butyl 6-hydroxyindoline-1-carboxylate.

4.1. Materials and Equipment

-

Tert-butyl 6-hydroxyindoline-1-carboxylate (solid)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

A range of organic solvents (HPLC grade or higher) covering different polarity classes (see Table 1).

4.2. Workflow for Solubility Assessment

The overall process involves a preliminary rapid screening followed by a rigorous quantitative analysis for key solvents.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. crystal.chem.uu.nl [crystal.chem.uu.nl]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]